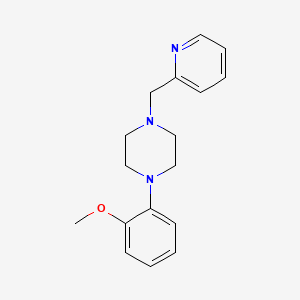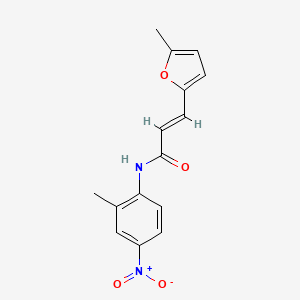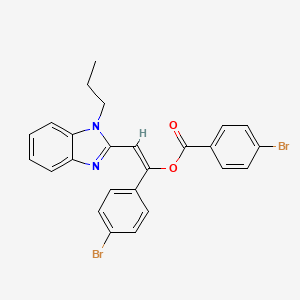
N-(1,3-dihydro-2-benzofuran-5-yl)-2-(3-pyrrolidinyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1,3-dihydro-2-benzofuran-5-yl)-2-(3-pyrrolidinyl)benzamide, also known as FUB-144, is a synthetic cannabinoid that belongs to the indole-3-carboxamide family. FUB-144 is a potent agonist of the CB1 receptor, which is responsible for the psychoactive effects of cannabis. FUB-144 has been widely used in scientific research to investigate the mechanism of action of cannabinoids and their potential therapeutic applications.
作用機序
N-(1,3-dihydro-2-benzofuran-5-yl)-2-(3-pyrrolidinyl)benzamide acts as a potent agonist of the CB1 receptor, which is a G protein-coupled receptor that is widely expressed in the central nervous system. Activation of the CB1 receptor by this compound leads to the inhibition of adenylate cyclase, which decreases the production of cyclic AMP (cAMP) and activates various downstream signaling pathways. The activation of the CB1 receptor by this compound is responsible for the psychoactive effects of cannabis, such as euphoria, relaxation, and altered perception.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. This compound has been shown to inhibit the release of various neurotransmitters, such as glutamate, GABA, and dopamine, which are involved in the regulation of neuronal activity and behavior. This compound has also been shown to modulate the activity of ion channels, such as the voltage-gated calcium channels and the NMDA receptors, which are involved in the regulation of synaptic transmission and plasticity.
実験室実験の利点と制限
N-(1,3-dihydro-2-benzofuran-5-yl)-2-(3-pyrrolidinyl)benzamide has several advantages for lab experiments. This compound is a potent agonist of the CB1 receptor, which makes it a useful tool for investigating the mechanism of action of cannabinoids. This compound is also relatively stable and easy to synthesize, which makes it a cost-effective alternative to natural cannabinoids. However, this compound has several limitations for lab experiments. This compound is a synthetic compound that may not accurately reflect the effects of natural cannabinoids. This compound may also have off-target effects that can complicate the interpretation of experimental results.
将来の方向性
There are several future directions for the use of N-(1,3-dihydro-2-benzofuran-5-yl)-2-(3-pyrrolidinyl)benzamide in scientific research. This compound can be used to investigate the role of the CB1 receptor in various physiological and pathological conditions, such as pain, inflammation, and addiction. This compound can also be used to develop new cannabinoid-based therapeutics that target the CB1 receptor. Furthermore, this compound can be used to study the structure-activity relationship of cannabinoids and to develop new synthetic cannabinoids with improved pharmacological properties.
合成法
The synthesis of N-(1,3-dihydro-2-benzofuran-5-yl)-2-(3-pyrrolidinyl)benzamide involves the condensation of 2-(3-pyrrolidinyl)benzaldehyde with 1,3-dihydro-2-benzofuran-5-carboxylic acid, followed by the reduction of the resulting imine with sodium borohydride. The final product is obtained by the acylation of the resulting amine with benzoyl chloride. The purity of this compound can be determined by various analytical techniques, such as gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy.
科学的研究の応用
N-(1,3-dihydro-2-benzofuran-5-yl)-2-(3-pyrrolidinyl)benzamide has been widely used in scientific research to investigate the mechanism of action of cannabinoids and their potential therapeutic applications. This compound has been shown to have a high affinity for the CB1 receptor, which is responsible for the psychoactive effects of cannabis. This compound has been used to study the effects of cannabinoids on neuronal activity, synaptic transmission, and behavioral responses.
特性
IUPAC Name |
N-(1,3-dihydro-2-benzofuran-5-yl)-2-pyrrolidin-3-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2/c22-19(21-16-6-5-14-11-23-12-15(14)9-16)18-4-2-1-3-17(18)13-7-8-20-10-13/h1-6,9,13,20H,7-8,10-12H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMDWRQNQJORSIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1C2=CC=CC=C2C(=O)NC3=CC4=C(COC4)C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{5-[1-cyano-2-(4-methoxyphenyl)vinyl]-1,3,4-thiadiazol-2-yl}-3-methylbenzamide](/img/structure/B5343932.png)

![N-[2-(dimethylamino)ethyl]-1-(4-methoxybenzyl)-N-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5343942.png)


![1-[4-(dimethylamino)-2-pyridin-3-yl-5,8-dihydropyrido[3,4-d]pyrimidin-7(6H)-yl]-4-methyl-1-oxopentan-2-ol](/img/structure/B5343959.png)
![1-{[2-(4-methoxy-1-naphthyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperidin-4-ol](/img/structure/B5343960.png)
![methyl 2-({[4-(2-furylmethyl)-1-piperazinyl]acetyl}amino)-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B5343961.png)
![N~1~,N~1~-diethyl-N~4~-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}-1,4-piperidinedicarboxamide](/img/structure/B5343964.png)
![6-[2-(6-methoxy-2-naphthyl)morpholin-4-yl]pyrimidin-4-amine](/img/structure/B5343968.png)

![N-methyl-3-[(3-methyl-3,9-diazaspiro[5.6]dodec-9-yl)carbonyl]pyridin-2-amine](/img/structure/B5343985.png)
![N-{[2-(1H-benzimidazol-1-yl)pyridin-3-yl]methyl}-3-(2,5-dioxoimidazolidin-4-yl)propanamide](/img/structure/B5343996.png)
![ethyl 2-(3,4-dichlorobenzylidene)-7-methyl-3-oxo-5-(2-phenylvinyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5344012.png)